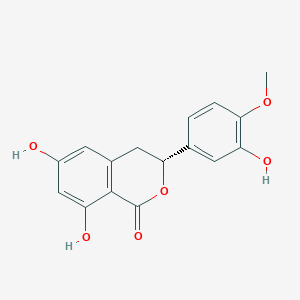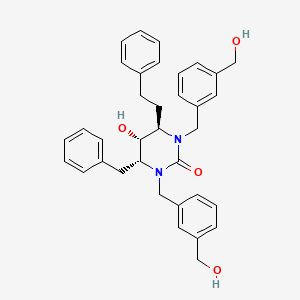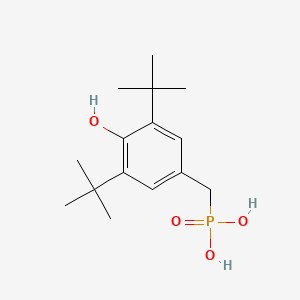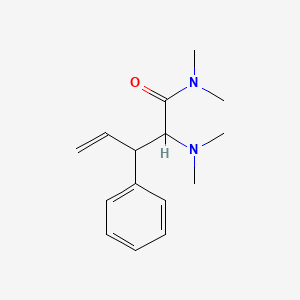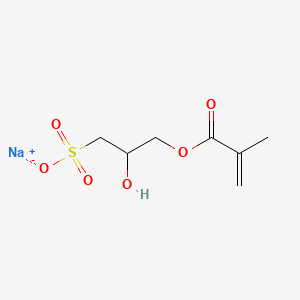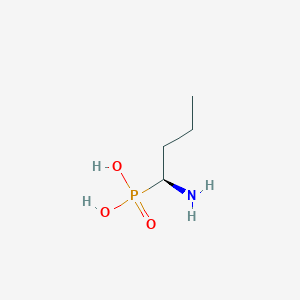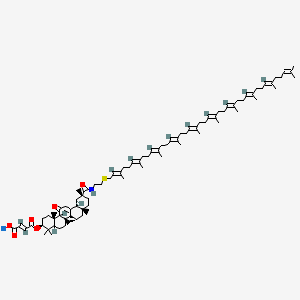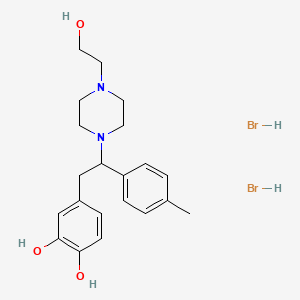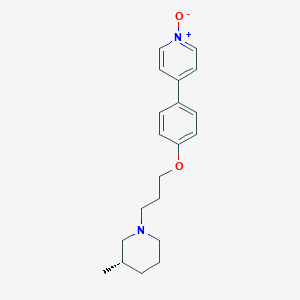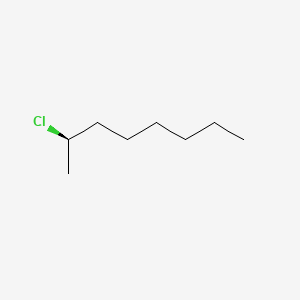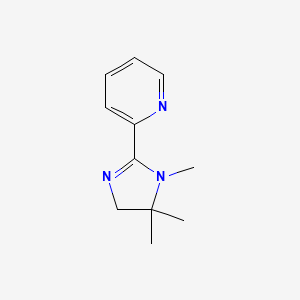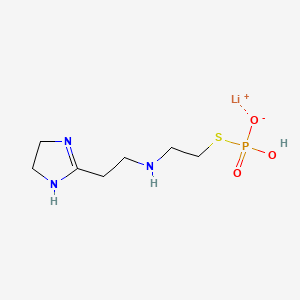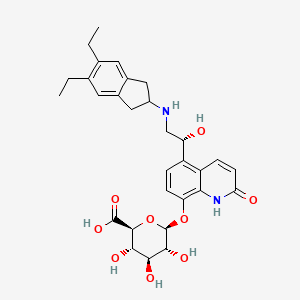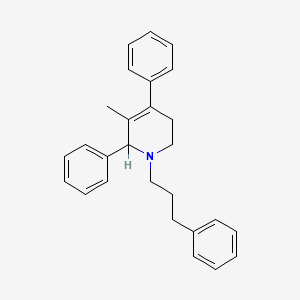
1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine: is an organic compound belonging to the class of pyridines This compound is characterized by its complex structure, which includes multiple phenyl groups and a tetrahydropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors such as β-ketoesters with ammonia or primary amines under acidic or basic conditions.
Introduction of Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts alkylation reactions. This involves the reaction of the pyridine ring with benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrogenation: The tetrahydro form of the compound is obtained by hydrogenating the pyridine ring. This can be done using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Alkylation: The final step involves the introduction of the 3-phenylpropyl group through an alkylation reaction. This can be achieved by reacting the intermediate compound with a suitable alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound to its fully saturated form. Hydrogenation using metal catalysts is a typical method.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Reagents such as halogens and nitrating agents can introduce new functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of iron or aluminum chloride.
Major Products Formed
Oxidation: Pyridine derivatives with additional oxygen-containing functional groups.
Reduction: Fully saturated tetrahydropyridine derivatives.
Substitution: Phenyl-substituted derivatives with halogens, nitro groups, or other functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors. It may have applications in drug discovery and development.
Medicine: Investigated for its pharmacological properties. It may exhibit activity against certain diseases and conditions, making it a candidate for therapeutic development.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the design of new polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic reactions and alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,6-Tetrahydropyridine: A simpler analog with fewer phenyl groups.
1,3-Diphenyl-2-propylpyridine: Similar structure but lacks the tetrahydro form.
2,4-Diphenylpyridine: Lacks the tetrahydro and 3-phenylpropyl groups.
Uniqueness
1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine is unique due to its combination of multiple phenyl groups and a tetrahydropyridine ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
89159-81-9 |
|---|---|
Molekularformel |
C27H29N |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
5-methyl-4,6-diphenyl-1-(3-phenylpropyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C27H29N/c1-22-26(24-15-7-3-8-16-24)19-21-28(27(22)25-17-9-4-10-18-25)20-11-14-23-12-5-2-6-13-23/h2-10,12-13,15-18,27H,11,14,19-21H2,1H3 |
InChI-Schlüssel |
UIXRABIRDDPMEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCN(C1C2=CC=CC=C2)CCCC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


